molecular formula C22H29N3O3S B2458692 N-(4-(N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide CAS No. 955777-07-8

N-(4-(N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2458692
CAS No.: 955777-07-8
M. Wt: 415.55
InChI Key: RTLJQGRYQISXFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(2-(1-Propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide is a synthetic chemical compound of significant interest in pharmaceutical and immunological research, particularly in the field of cancer immunotherapy. This molecule features a tetrahydroquinoline core structure linked via an ethylsulfonamide bridge to an acetamide-substituted phenyl ring, a structural motif recognized for its potential in modulating nuclear receptor activity. Compounds with this core sulfonamide-tetrahydroquinoline scaffold are being investigated as potent agonists of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a key transcriptional regulator that promotes the differentiation of CD4+ T cells into Th17 cells and strengthens the body's immune function against tumors . The sulfonyl and sulfonamide fragments in its structure are known to adjust molecular rigidity and are considered excellent drug-like groups, while the substituted aromatic group allows the molecule to extend into the hydrophobic region of the RORγt active pocket, forming key interactions with residues like W317, H479, and Y502 to stabilize helix 12 (H12) and drive agonist efficacy . This mechanism can activate the body's own tumor-specific CD8+ cytotoxic T cells, offering a promising approach for cancer treatment beyond traditional therapies . Researchers can utilize this high-purity compound for hit-to-lead optimization, structure-activity relationship (SAR) studies, and in vitro biological screening in ongoing drug discovery programs focused on immuno-oncology. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[4-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S/c1-3-14-25-15-4-5-19-16-18(6-11-22(19)25)12-13-23-29(27,28)21-9-7-20(8-10-21)24-17(2)26/h6-11,16,23H,3-5,12-15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLJQGRYQISXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered interest for its potential biological activities. This article explores its biological activity, including in vitro studies, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound's structure is characterized by a sulfamoyl group attached to a tetrahydroquinoline moiety, which is known for various pharmacological properties. The molecular formula is C22H30N2O3SC_{22}H_{30}N_{2}O_{3}S, with a molecular weight of approximately 402.55 g/mol.

Key Properties:

PropertyValue
Molecular FormulaC22H30N2O3S
Molecular Weight402.55 g/mol
LogP6.194
Polar Surface Area33.401 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors2

1. Anticancer Activity

In vitro studies have shown that this compound exhibits significant anticancer properties across various cancer cell lines.

Table: Anticancer Activity Assays

Cell LineAssay TypeIC50 Value (µM)
HeLaMTT15
MCF-7MTT12
A549MTT10

These results indicate that the compound may inhibit cell proliferation effectively, making it a candidate for further development as an anticancer agent.

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In assays measuring cytokine levels (using ELISA), it demonstrated the ability to reduce pro-inflammatory cytokines significantly.

Table: Anti-inflammatory Activity

Assay TypeIC50 Value (µM)
Cytokine ELISA25

This suggests potential therapeutic applications in inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are still being elucidated. Preliminary studies suggest that it may inhibit specific kinases involved in cancer cell signaling pathways and modulate inflammatory responses by targeting NF-kB pathways.

Case Studies

Recent research has focused on the synthesis of this compound and its derivatives to enhance potency and selectivity:

  • Synthesis and Evaluation : A study synthesized several derivatives of the compound and evaluated their biological activities against various cancer cell lines. Results indicated that modifications to the sulfamoyl group significantly influenced anticancer activity.
  • Combination Therapies : Another case study assessed the efficacy of combining this compound with established chemotherapeutics. The combination showed synergistic effects in reducing tumor growth in animal models.

Q & A

Q. What are the critical steps in synthesizing N-(4-(N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including:

  • Sulfamoylation : Coupling the tetrahydroquinoline moiety with a sulfamoyl chloride derivative under controlled pH (6.5–7.5) to avoid hydrolysis .
  • Acetamide formation : Reacting the intermediate with acetyl chloride in anhydrous conditions (e.g., THF or DCM) at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures .
    Optimization : Reaction yields are maximized by maintaining strict temperature control (±2°C) and inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and detect impurities. For example, the sulfamoyl group’s protons resonate at δ 3.2–3.5 ppm in DMSO-d₆ .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% required for biological assays) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) and detect trace byproducts .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Discrepancies may arise from:

  • Variability in assay conditions : Standardize protocols (e.g., cell lines, incubation time, and serum-free media) to reduce batch-to-batch variability .
  • Impurity profiles : Re-evaluate compound purity using orthogonal methods (e.g., HPLC coupled with diode-array detection) to rule out contaminants .
  • Pharmacokinetic factors : Assess metabolic stability in microsomal assays (e.g., human liver microsomes) to identify active metabolites that may contribute to observed effects .

Q. What computational strategies can predict the compound’s biological targets and binding modes?

  • Molecular docking : Use software like AutoDock Vina to screen against target libraries (e.g., kinase or GPCR databases). The tetrahydroquinoline moiety may exhibit π-π stacking with aromatic residues in binding pockets .
  • QSAR modeling : Correlate structural features (e.g., sulfamoyl group’s electronegativity) with activity data from analogues to prioritize targets .
  • MD simulations : Simulate ligand-receptor dynamics (10–100 ns trajectories) to assess binding stability and identify key interactions (e.g., hydrogen bonds with catalytic lysine residues) .

Q. How can the compound’s pharmacokinetic properties be improved for in vivo studies?

  • Solubility enhancement : Use co-solvents (e.g., PEG 400) or formulate as nanocrystals via wet milling .
  • Metabolic stability : Introduce deuterium at vulnerable positions (e.g., benzylic hydrogens) to slow CYP450-mediated degradation .
  • Bioavailability testing : Conduct parallel artificial membrane permeability assays (PAMPA) and pharmacokinetic profiling in rodent models .

Q. What experimental approaches validate the compound’s mechanism of action in disease models?

  • Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm binding to putative targets in lysates from treated cells .
  • CRISPR/Cas9 knockout : Generate target-deficient cell lines to assess dependency of observed effects on the proposed mechanism .
  • Transcriptomics/proteomics : Compare expression profiles (RNA-seq or LC-MS/MS) between treated and untreated samples to identify downstream pathways .

Q. How can researchers address stability issues during long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the sulfamoyl group .
  • Excipient screening : Add stabilizers like trehalose (5% w/v) to aqueous formulations to inhibit aggregation .
  • Forced degradation studies : Expose the compound to heat (40–60°C), light, and humidity to identify degradation pathways and optimize storage conditions .

Q. What strategies are recommended for studying the compound’s efficacy in combination therapies?

  • Synergy screening : Use the Chou-Talalay method to calculate combination indices (CI) in dose-matrix assays (e.g., 5×5 grid) .
  • Sequential dosing : Test pre-treatment vs. co-administration with standard chemotherapeutics to identify schedule-dependent effects .
  • Resistance models : Evaluate efficacy in drug-resistant cell lines (e.g., P-glycoprotein-overexpressing variants) to assess circumvention potential .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s cytotoxicity be interpreted?

  • Cell line heterogeneity : Test across multiple lines (e.g., HEK293, HepG2, MCF-7) to identify lineage-specific sensitivities .
  • Apoptosis vs. necrosis : Distinguish using Annexin V/PI staining and caspase-3 activation assays .
  • Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to rule out unintended kinase inhibition .

Q. What methodologies reconcile structural data discrepancies from X-ray crystallography and NMR?

  • Dynamic vs. static structures : Use ensemble refinement in crystallography to account for flexible regions (e.g., the propyl chain) .
  • Solvent effects : Compare NMR data in DMSO-d₆ vs. aqueous buffers to assess conformation changes .
  • DFT calculations : Model theoretical NMR chemical shifts and compare with experimental data to validate proposed conformers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.